molecular formula C6H12O3 B1274154 3-Methoxy-2,2-dimethylpropanoic acid CAS No. 64241-78-7

3-Methoxy-2,2-dimethylpropanoic acid

Cat. No.: B1274154
CAS No.: 64241-78-7
M. Wt: 132.16 g/mol
InChI Key: FLFLSQGRBROAPA-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropanoic acid is a chemical compound belonging to the class of carboxylic acids. It is a colorless and odorless solid that is soluble in water and a number of organic solvents. This compound has been the subject of research in several fields such as medicine, biochemistry, cosmetics, and the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2,2-dimethylpropanoic acid can be synthesized through various methods. One common method involves the reaction of 3-methoxy-2,2-dimethylpropanol with an oxidizing agent to form the corresponding carboxylic acid . Another method involves the hydrolysis of 3-methoxy-2,2-dimethylpropionitrile under acidic or basic conditions .

Industrial Production Methods

On an industrial scale, this compound is typically produced via the hydrocarboxylation of isobutene using carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient and yields high purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alcohols and amines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

3-Methoxy-2,2-dimethylpropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2,2-dimethylpropionic acid
  • 3-Methoxypivalic acid
  • 2-Methyl-2-methoxymethylpropionic acid
  • Methoxypivalic acid

Uniqueness

3-Methoxy-2,2-dimethylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and dimethyl substitution make it more hydrophobic compared to similar compounds, affecting its solubility and reactivity .

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLSQGRBROAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982790
Record name 3-Methoxy-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-78-7
Record name 3-Methoxy-2,2-dimethylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64241-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypivalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40982790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypivalic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (1.16 g, 48.4 mmol) was dissolved in THF (48 mL) and cooled to 0° C. 3-Hydroxy-2,2-dimethylpropanoate (6.4 g, 48.4 mmol) was added dropwise and the mixture was stirred at 0° C. for 30 min, allowed to warm to RT, and stirred an additional 1 h. The mixture was cooled back to 0° C. and iodomethane (3.0 mL), 48.4 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 16 h. The reaction mixture was filtered through a pad of diatomaceous earth and the filter cake was washed with THF (2×35 mL). The filtrates were combined and diluted with water (150 mL). Lithium hydroxide hydrate (8.13 g, 194 mmol) was added and the reaction mixture was stirred at RT for 16 h. The aqueous phase was collected and the organic phase was extracted with 0.5 N NaOH (aq) (3×50 mL). The combined aqueous phases were washed with Et2O (20 mL) and hexanes (2×100 mL), saturated with solid NaCl, and the pH of the solution was adjusted to ˜2 by the careful addition of conc. HCl (aq). The acidic solution was extracted with EtOAc (4×100 mL) and the combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-methoxy-2,2-dimethylpropanoic acid (5.8 g, 91%) as a red oil. 1H NMR (400 MHz, DMSO-d6): δ 12.02 (s, 1H), 3.29 (s, 2H), 3.23 (s, 3H), 1.06 (s, 6H).
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
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6.4 g
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reactant
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Quantity
3 mL
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reactant
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Name
Lithium hydroxide hydrate
Quantity
8.13 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethyl-3-methoxypropionic acid ethyl ester (1.17 g, 8.00 mmol) in an aqueous MeOH solution (MeOH/H2O=1/1, 24 mL) was added LiOH (560 mg, 16.0 mmol) at rt. After the rection mixture was stirred for 30 min., the solvent was removed in vacuo, and the residue was diluted with 1N HCl and EtOAc. The organic layer extracted with EtOAc, and the organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was used without further purification.
Name
2,2-dimethyl-3-methoxypropionic acid ethyl ester
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2,2-dimethylpropanoic acid
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Reactant of Route 3
3-Methoxy-2,2-dimethylpropanoic acid
Reactant of Route 4
3-Methoxy-2,2-dimethylpropanoic acid
Reactant of Route 5
3-Methoxy-2,2-dimethylpropanoic acid
Reactant of Route 6
3-Methoxy-2,2-dimethylpropanoic acid

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